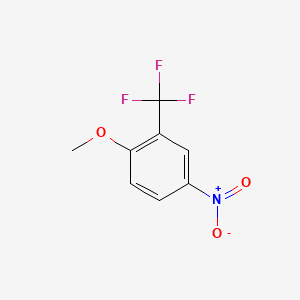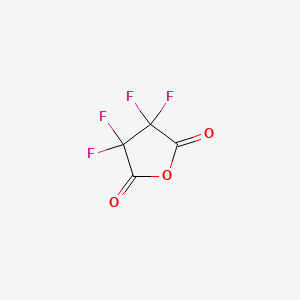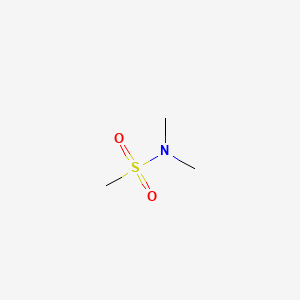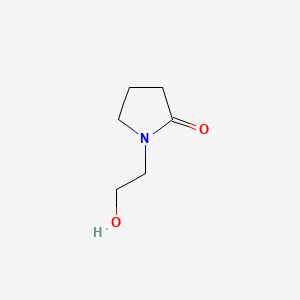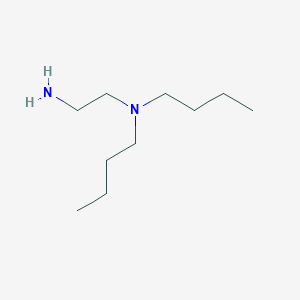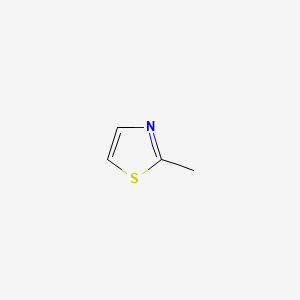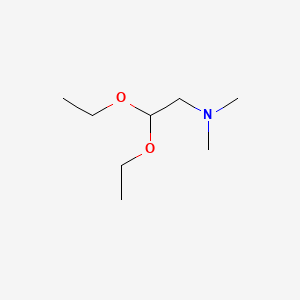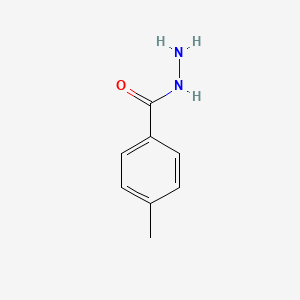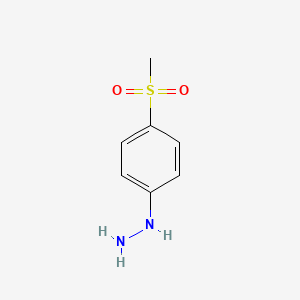
(4-(Methylsulfonyl)phenyl)hydrazine
概要
説明
(4-(Methylsulfonyl)phenyl)hydrazine is a chemical compound that features both a hydrazine and a sulfonamide functional group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the methylsulfonyl group attached to the phenyl ring can influence the physical, chemical, and biological properties of the molecule, making it a valuable intermediate for further chemical modifications and applications.
Synthesis Analysis
The synthesis of (4-(Methylsulfonyl)phenyl)hydrazine derivatives has been explored in several studies. For instance, the synthesis of 2-substituted 1-methyl-1-(4-tolylsulfonyl)hydrazines has been reported, where the introduction of various substituents at the N-2 position was investigated for their antineoplastic activities . Another study focused on the synthesis of 1,2,2-tris(sulfonyl)hydrazines, which are considered prodrugs of 1,2-bis(sulfonyl)hydrazines, and evaluated their antineoplastic and trypanocidal activities . Additionally, the synthesis of 4-(2-N,N-dimethylamino-ethyl)sulfonyl-phenyl hydrazine was described, highlighting the use of tin chloride as a catalyst to improve the yield of the product .
Molecular Structure Analysis
The molecular structure of (4-(Methylsulfonyl)phenyl)hydrazine derivatives is characterized by the presence of sulfonyl and hydrazine groups, which can significantly affect the molecule's reactivity and interaction with biological targets. The structure of these compounds has been confirmed using various analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), elemental analysis, and melting point determination .
Chemical Reactions Analysis
The chemical reactivity of (4-(Methylsulfonyl)phenyl)hydrazine derivatives is influenced by the functional groups present in the molecule. These compounds can undergo various chemical reactions, including reduction, diazotization, and further functionalization, to yield products with potential biological activities. For example, the reduction of graphene oxide using phenylhydrazine-4-sulfonic acid, a related compound, has been studied for the preparation of hydrophilic graphene with broad pH stability and antioxidant activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of (4-(Methylsulfonyl)phenyl)hydrazine derivatives are crucial for their solubility, stability, and biological activity. The solubility of these compounds in water and polar organic solvents has been investigated, with findings indicating that certain derivatives can homogeneously disperse in various solvents . The pH stability of these compounds is also an important characteristic, as it determines their suitability for different applications, including as potential antineoplastic agents . Antioxidant properties have been observed in some derivatives, which could be leveraged for therapeutic purposes .
科学的研究の応用
Application 1: Synthesis of Heterocyclic Compounds
- Summary : This compound is used in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. Heterocyclic compounds are found in more than 85% of all physiologically active chemical compounds .
Application 2: Antibacterial Agents
- Results : These derivatives have shown promise as antibacterial agents, with specific activities depending on the bacterial strains and the exact structure of the derivative .
Application 7: Antimicrobial Hybrid Compounds
- Results : These complexes have shown potent activity against both Gram-negative and Gram-positive bacteria, with some derivatives displaying low minimum inhibitory concentrations (MICs) against specific strains .
Application 10: Dual Antimicrobial and Anti-inflammatory Agents
- Summary : This compound is used to create indole derivatives that serve as multi-target compounds with both antimicrobial and anti-inflammatory activities .
- Results : Some derivatives showed potent antibacterial activity against various strains and good anti-inflammatory activity with selectivity towards COX-2 .
Application 11: Antidepressant Agents
- Summary : Derivatives of (4-(Methylsulfonyl)phenyl)hydrazine are synthesized and evaluated as potential antidepressant agents .
- Results : Certain derivatives significantly shortened the immobility time of mice in TST and MFST, indicating an antidepressant-like effect .
Application 12: Cyclooxygenase Inhibitors
Safety And Hazards
“(4-(Methylsulfonyl)phenyl)hydrazine” is classified under the GHS07 hazard class . The compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .
将来の方向性
特性
IUPAC Name |
(4-methylsulfonylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-12(10,11)7-4-2-6(9-8)3-5-7/h2-5,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYAENSFCNMJQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939096 | |
| Record name | [4-(Methanesulfonyl)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Methylsulfonyl)phenyl)hydrazine | |
CAS RN |
877-66-7, 17852-67-4 | |
| Record name | p-(Methylsulfonyl)phenylhydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylsulphonyl)phenylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [4-(Methanesulfonyl)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(methylsulphonyl)phenylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



